molecular formula C16H26NO4S+ B1197778 Suplatast CAS No. 94055-75-1

Suplatast

Cat. No. B1197778
CAS RN: 94055-75-1
M. Wt: 328.4 g/mol
InChI Key: DYZJXZOQQRXDLE-UHFFFAOYSA-O
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Scientific Research Applications

Suplatast tosilate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of suplatast tosilate involves the acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol with 3-methylthiopropionyl chloride to form an amide. This is followed by methylation of the thioether using methyl tosylate, yielding this compound as its toluenesulfonic acid salt .

Industrial Production Methods

The industrial production of this compound tosilate involves a similar synthetic route but is optimized for higher yield and purity. The process includes the use of a condensing agent to facilitate the condensation reaction, ensuring that the raw materials are easy to obtain, the post-treatment is simple, and the reaction steps are reduced .

Chemical Reactions Analysis

Types of Reactions

Suplatast tosilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Suplatast tosilate exerts its effects by inhibiting the production of Th2 cytokines, which are involved in the allergic response. It suppresses the production of Immunoglobulin E (IgE) and blocks the production of cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). This leads to a reduction in eosinophil infiltration and inflammation .

Comparison with Similar Compounds

properties

CAS RN

94055-75-1

Molecular Formula

C16H26NO4S+

Molecular Weight

328.4 g/mol

IUPAC Name

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium

InChI

InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1

InChI Key

DYZJXZOQQRXDLE-UHFFFAOYSA-O

SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O

Other CAS RN

94055-75-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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